2-Amino-5-(tert-butoxy)benzoic acid
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Overview
Description
2-Amino-5-(tert-butoxy)benzoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a tert-butoxy group is attached to the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(tert-butoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 5-(tert-butoxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for nitration and reduction steps, which enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Nitro-5-(tert-butoxy)benzoic acid.
Reduction: Various amino derivatives depending on the reducing agent.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
2-Amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a tert-butoxy group.
Uniqueness: 2-Amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
VJBLVIAKOPIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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